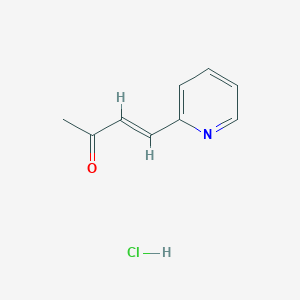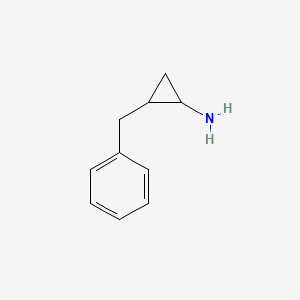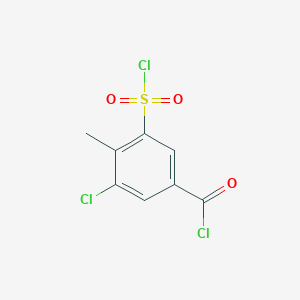
3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride is an organic compound characterized by the presence of chloro, chlorosulfonyl, and methyl groups attached to a benzoyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Types of Reactions:
Substitution Reactions: The chloro and chlorosulfonyl groups make the compound highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be carried out in solvents such as dichloromethane or toluene.
Major Products:
Substituted Derivatives: The primary products of these reactions are substituted derivatives where the chloro or chlorosulfonyl groups are replaced by the nucleophile.
Scientific Research Applications
3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chloro and chlorosulfonyl groups enhance the electrophilicity of the benzoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
- 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
- 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Uniqueness: 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C8H5Cl3O3S |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O3S/c1-4-6(9)2-5(8(10)12)3-7(4)15(11,13)14/h2-3H,1H3 |
InChI Key |
RVFGHZSPZLBLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)


![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
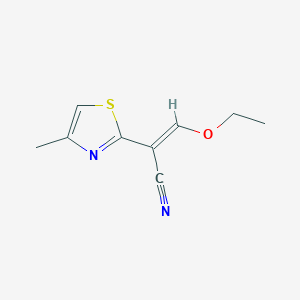
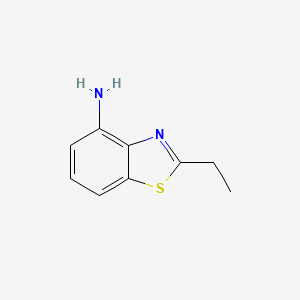
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)

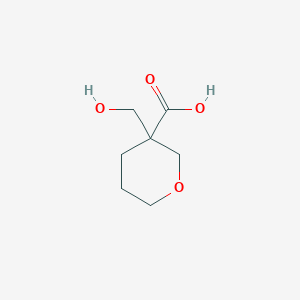
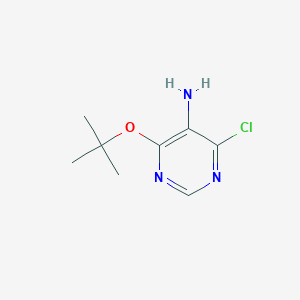
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
